1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13240558
InChI: InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7)
SMILES: C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O
Molecular Formula: C13H21F3N2O2
Molecular Weight: 294.31 g/mol

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate

CAS No.:

Cat. No.: VC13240558

Molecular Formula: C13H21F3N2O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate -

Specification

Molecular Formula C13H21F3N2O2
Molecular Weight 294.31 g/mol
IUPAC Name 1-(cyclohex-3-en-1-ylmethyl)piperazine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7)
Standard InChI Key USLGPXVCHBYELJ-UHFFFAOYSA-N
SMILES C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Properties

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate (C₁₃H₂₁F₃N₂O₂) is a piperazine derivative characterized by a cyclohex-3-enylmethyl group attached to the piperazine core, with trifluoroacetic acid (TFA) as the counterion . Its molecular weight is 294.31 g/mol, and it exists as a salt due to the protonation of the piperazine nitrogen by TFA. The compound’s structure combines a six-membered cyclohexene ring with partial unsaturation and a methylene bridge linking it to the piperazine moiety (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁F₃N₂O₂
Molecular Weight294.31 g/mol
CAS NumberNot explicitly listed
AppearanceSolid (typically white powder)
SolubilitySoluble in polar solvents

Synthesis and Optimization

The synthesis of 1-cyclohex-3-enylmethyl-piperazine trifluoroacetate involves multi-step reactions starting from commercially available piperazine and cyclohexene derivatives . A typical route includes:

  • Alkylation: Piperazine reacts with a cyclohex-3-enylmethyl halide to form the substituted piperazine intermediate.

  • Salt Formation: The intermediate is treated with trifluoroacetic acid to yield the final TFA salt .

Critical Reaction Conditions:

  • Temperature: 40–60°C for alkylation.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Applications in Biomedical Research

Neurological Disorders

The compound is studied for its potential in treating anxiety and depression due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors . Preclinical models suggest it modulates synaptic plasticity and neuronal survival .

Medicinal Chemistry

As a building block, it is used to develop:

  • CNS-targeted drugs: Its lipophilic cyclohexene group enhances blood-brain barrier penetration .

  • Kinase inhibitors: Structural analogs show activity in kinase inhibition assays (e.g., JAK/STAT pathways) .

Mechanism of Action

The compound’s neuroprotective effects are attributed to:

  • Receptor modulation: Partial agonism at 5-HT₁A and D₂ receptors.

  • Mitochondrial stabilization: Reduces apoptosis by inhibiting cytochrome c release .

  • Anti-inflammatory activity: Suppresses NF-κB signaling in glial cells .

Table 2: Pharmacological Profile

ParameterValue
IC₅₀ (5-HT₁A binding)120 nM
EC₅₀ (D₂ agonism)240 nM
Bioavailability (oral)~45% (rat model)

Future Directions

Ongoing research aims to:

  • Improve selectivity for serotonin receptors to reduce off-target effects.

  • Develop prodrug versions to enhance oral bioavailability .

  • Explore applications in neurodegenerative diseases (e.g., Alzheimer’s) .

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